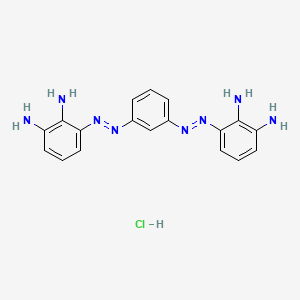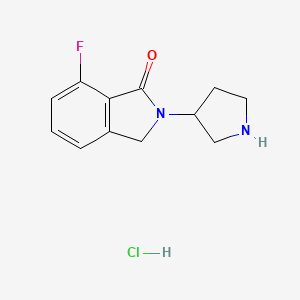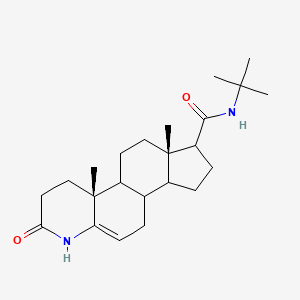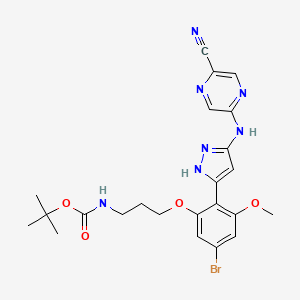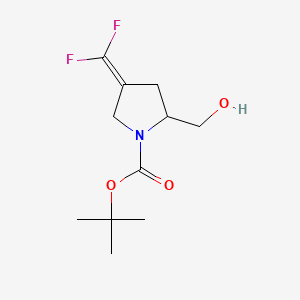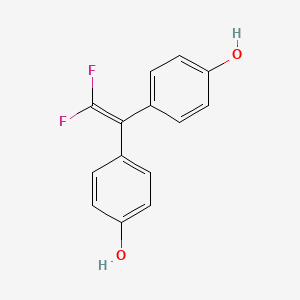
4,4'-(2,2-Difluoroethene-1,1-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol is an organic compound with the molecular formula C14H10F2O2 This compound is characterized by the presence of two phenol groups connected by a difluoroethene bridge
Preparation Methods
The synthesis of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol typically involves the reaction of phenol with 2,2-difluoroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters, which are useful in polymer chemistry.
Scientific Research Applications
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.
Industry: It is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoroethene bridge provides rigidity to the molecule, affecting its binding affinity and specificity. The compound can also participate in redox reactions, altering the oxidative state of its targets.
Comparison with Similar Compounds
4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol can be compared with other similar compounds, such as:
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a similar structure but lacks the fluorine atoms. The presence of fluorine in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol enhances its chemical stability and reactivity.
4,4’-(Cyclohexane-1,1-diyl)diphenol: This compound has a cyclohexane bridge instead of a difluoroethene bridge. The cyclohexane ring provides flexibility, whereas the difluoroethene bridge in 4,4’-(2,2-Difluoroethene-1,1-diyl)diphenol offers rigidity and unique electronic properties.
Properties
Molecular Formula |
C14H10F2O2 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
4-[2,2-difluoro-1-(4-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H |
InChI Key |
YFWATHMNZHUPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
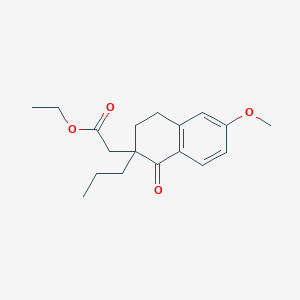
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
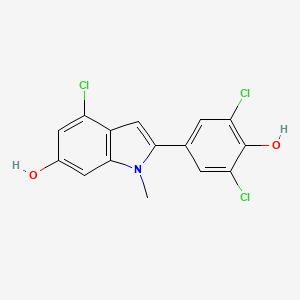
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
